Cyclamic Acid-d11
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Overview
Description
Cyclamic Acid-d11, also known as deuterated cyclamic acid, is a stable isotope-labeled compound. It is a derivative of cyclamic acid, where hydrogen atoms are replaced by deuterium. Cyclamic acid itself is a widely used artificial sweetener in the food and pharmaceutical industries . The deuterated form, this compound, is primarily used in scientific research for various analytical and experimental purposes .
Mechanism of Action
Cyclamic Acid-d11 is a deuterium-labeled variant of Cyclamic Acid . Cyclamic Acid, also known as Cyclohexylsulfamic acid, is one of the most widely used artificial sweeteners in food and pharmaceuticals . The deuterium labeling of this compound has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Target of Action
It’s known that cyclamic acid and its salts are used as artificial sweeteners, suggesting their targets could be taste receptors .
Mode of Action
As a deuterium-labeled compound, it’s used largely as a tracer for quantitation during the drug development process . The presence of deuterium can potentially affect the interaction of the compound with its targets .
Biochemical Pathways
The parent compound, cyclamic acid, is known to be metabolized into cyclohexylamine, a process that occurs through microbial fermentation of unabsorbed cyclamic acid in the lower gut .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, which can affect their pharmacokinetic and metabolic profiles .
Result of Action
The parent compound, cyclamic acid, is known to be metabolized into cyclohexylamine, which has been associated with testicular toxicity in rats .
Action Environment
It’s known that the compound is stable at room temperature and has a recommended storage temperature of -20°c .
Biochemical Analysis
Biochemical Properties
Cyclamic Acid-d11, like its parent compound Cyclamic acid, is involved in biochemical reactions as an artificial sweetener
Cellular Effects
The cellular effects of this compound are not well-studied. Its parent compound, Cyclamic acid, has been reviewed for its toxicity. The Scientific Committee for Food (SCF) reviewed the toxicity of cyclamate and established a temporary acceptable daily intake (ADI) of 0-11 mg/kg bodyweight .
Molecular Mechanism
Cyclamic acid is prepared by reacting freebase cyclohexylamine with either sulfamic acid or sulfur trioxide . The deuterium labeling in this compound could potentially affect the pharmacokinetic and metabolic profiles of the compound .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. The parent compound, Cyclamic acid, has been reviewed for its toxicity in rats .
Metabolic Pathways
Cyclamic acid is metabolized by microbial fermentation in the gut to produce cyclohexylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclamic Acid-d11 is synthesized by substituting the hydrogen atoms in cyclamic acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. One common method involves the reaction of cyclohexylamine with deuterated sulfamic acid or deuterated sulfur trioxide . The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and maintain the required safety standards .
Chemical Reactions Analysis
Types of Reactions
Cyclamic Acid-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated cyclohexylamine derivatives, deuterated sulfonic acids, and various substituted cyclohexyl compounds .
Scientific Research Applications
Cyclamic Acid-d11 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantifying and identifying compounds.
Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of drugs by tracking the deuterium-labeled metabolites.
Biological Research: Used in tracer studies to understand biological processes and metabolic pathways.
Industrial Applications: Employed in the development and quality control of artificial sweeteners and other food additives.
Comparison with Similar Compounds
Similar Compounds
Cyclamic Acid: The non-deuterated form, widely used as an artificial sweetener.
Sodium Cyclamate: The sodium salt of cyclamic acid, also used as a sweetener.
Calcium Cyclamate: The calcium salt of cyclamic acid, another variant used in the food industry.
Uniqueness
Cyclamic Acid-d11 is unique due to its stable isotope labeling, which makes it invaluable in scientific research. The presence of deuterium allows for precise tracking and quantification in various analytical techniques, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJEUSONLESMK-KAFHOZLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)O)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.